2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Overview
Description
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is an organic compound that belongs to the class of amides It features a chloro group, an ethyl group, and a tetrahydropyran ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-ethyl-N-(tetrahydro-2H-pyran-4-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or borane can be used as reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In receptor binding assays, it may act as an agonist or antagonist, modulating the activity of the receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
- 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pentanamide
Uniqueness
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is unique due to its specific structural features, such as the presence of a chloro group and a tetrahydropyran ring. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRMOYFYSABXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.